molecular formula C17H11F3N2O4 B12557120 6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 143767-63-9

6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B12557120
CAS No.: 143767-63-9
M. Wt: 364.27 g/mol
InChI Key: NDRFMENWVMXAOQ-UHFFFAOYSA-N
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Description

6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 8th position, and a trifluoromethylphenoxy group at the 2nd position of the quinoline ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important subject of study in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted quinolines .

Scientific Research Applications

6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline is unique due to the presence of all three functional groups, which collectively contribute to its distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the compound’s stability and bioavailability, making it a valuable compound for research and industrial applications .

Properties

CAS No.

143767-63-9

Molecular Formula

C17H11F3N2O4

Molecular Weight

364.27 g/mol

IUPAC Name

6-methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline

InChI

InChI=1S/C17H11F3N2O4/c1-25-13-7-10-5-6-15(21-16(10)14(9-13)22(23)24)26-12-4-2-3-11(8-12)17(18,19)20/h2-9H,1H3

InChI Key

NDRFMENWVMXAOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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